molecular formula C18H24N2O5S B2930263 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 868215-70-7

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2930263
CAS No.: 868215-70-7
M. Wt: 380.46
InChI Key: YLVLWHCQYVJMMR-UHFFFAOYSA-N
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Description

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiomorpholine ring, which is a sulfur-containing heterocycle, and an acetamide group attached to a dimethoxyphenyl moiety. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of diethylamine with a suitable diketone, such as 2,5-hexanedione, under acidic conditions to form the 2,6-diethyl-3,5-dioxothiomorpholine intermediate.

    Acetamide Formation: The intermediate is then reacted with 2,4-dimethoxyphenylacetic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups in the thiomorpholine ring, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions for electrophilic aromatic substitution typically involve reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it a useful ligand in catalytic processes.

    Material Science:

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: Potential use in studying receptor-ligand interactions in biological systems.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent, pending further research.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide exerts its effects would depend on its specific application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Interaction: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-diethyl-3,5-dioxopiperidin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

    2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

    Thiomorpholine Ring: The presence of a sulfur atom in the thiomorpholine ring distinguishes it from many other heterocyclic compounds, potentially imparting unique chemical and biological properties.

    Dimethoxyphenyl Moiety: The dimethoxy groups on the phenyl ring can significantly influence the compound’s reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-5-14-17(22)20(18(23)15(6-2)26-14)10-16(21)19-12-8-7-11(24-3)9-13(12)25-4/h7-9,14-15H,5-6,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVLWHCQYVJMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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